REACTION_CXSMILES
|
[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1I)([F:4])[F:3].[CH:13]1([C:16]#[CH:17])[CH2:15][CH2:14]1>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH:13]1([C:16]#[C:17][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:2]([F:4])([F:3])[F:1])[CH2:15][CH2:14]1 |^1:27,46|
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Name
|
|
Quantity
|
1.08 g
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Type
|
reactant
|
Smiles
|
FC(F)(F)SC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.0518 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I) iodide
|
Quantity
|
0.0086 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
To the suspension, a solution obtained
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
a solvent was removed under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C#CC1=C(C=CC=C1)SC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |